1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,15-25)22-20(27)17-12-19(26)24(14-17)18-8-10-23(11-9-18)13-16-6-4-3-5-7-16/h3-7,17-18,25H,8-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRSSPJDLSAXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677554 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-39-1 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide, a compound with potential therapeutic applications, is part of a broader class of piperidine derivatives. This article explores its biological activity, focusing on its mechanisms, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of 358.48 g/mol. The presence of the hydroxymethyl group enhances its solubility and potential bioactivity.
Receptor Affinity
Research indicates that derivatives of benzylpiperidine exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. For instance, related compounds have shown high selectivity for sigma1 receptors with Ki values as low as 3.90 nM . This suggests that the compound may also interact favorably with these receptors, potentially influencing neuropharmacological pathways.
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. Sigma receptors are implicated in various neurological processes, including pain modulation and mood regulation. The interaction of this compound with sigma receptors could lead to therapeutic effects in conditions such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, certain derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
Antibacterial Activity
Additionally, antibacterial screening has revealed moderate to strong activity against various bacterial strains. Compounds with similar structural features have been reported to show effective inhibition against Salmonella typhi and Bacillus subtilis . This suggests that the compound may possess dual therapeutic potential as both a neuroactive agent and an antibacterial agent.
Case Study 1: Neuropharmacological Effects
A study evaluating the effects of related piperidine compounds on behavioral models indicated that these compounds could reduce anxiety-like behaviors in rodents. The administration of these compounds resulted in significant alterations in locomotor activity, suggesting anxiolytic properties .
Case Study 2: Antimicrobial Efficacy
In another study, a series of synthesized piperidine derivatives were tested for their antibacterial properties. The results indicated that several compounds exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: The target compound’s synthesis likely involves steps analogous to those in , such as benzylation of piperidine and amide coupling.
Substituent Effects: The hydroxy-2-methylpropan-2-yl group in the target compound increases hydrophilicity compared to the phenyl group in ’s compound, which is hydrophobic. This could improve aqueous solubility but may complicate blood-brain barrier penetration.
Spectral Data : provides NMR and GC/MS data for its compound (¹H NMR: δ 7.40–7.24 for aromatic protons; ¹³C NMR: 174.1 ppm for carbonyl groups). Similar spectral features would be expected for the target compound, with distinct shifts for the hydroxyalkylamide (e.g., δ ~1.2–1.5 ppm for methyl groups and δ ~3.5–4.0 ppm for hydroxyl protons).
Reaction Conditions and Challenges
- Benzylation : Both compounds require benzylation of piperidine, a step often optimized for steric and electronic effects. utilized propionic anhydride under reflux, achieving high yields .
- Amide Formation : The target compound’s hydroxyalkylamide group may require milder conditions to avoid dehydration or side reactions, unlike the phenylamide in , which tolerates anhydrous reflux.
- Yield Variability : The lower yields in Taber’s (61%) and Feldman’s (26%) analogs highlight the sensitivity of benzylpiperidine derivatives to substituent choice and reaction conditions .
Research Implications and Limitations
While structural parallels to opioid analogs (e.g., carfentanil derivatives) exist, the target compound’s pharmacological profile remains uncharacterized in the provided evidence. Future studies should explore:
- Synthesis optimization for the hydroxyalkylamide group.
- Comparative solubility and stability studies.
- Receptor-binding assays to assess functional similarities to benzylpiperidine-based opioids.
Limitations : Direct data on the target compound’s synthesis, yield, or bioactivity are absent in the provided evidence. Comparisons are inferred from structural analogs and reaction trends.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature: 80–120°C for cyclization steps (e.g., formation of the pyrrolidinone ring) .
- Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while ethanol may improve recrystallization purity .
- Catalysts: Triethylamine or DMAP (dimethylaminopyridine) for acid-catalyzed coupling reactions .
- Design of Experiments (DOE): Use fractional factorial designs to systematically test variables like molar ratios and reaction times .
Q. Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms proton environments (e.g., benzyl group at δ 7.2–7.4 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects synthetic intermediates .
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How should preliminary biological screening be designed to evaluate activity?
Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K or MAPK) at 1–100 µM concentrations with ATP-competitive controls .
- Cell Viability Assays: Use MTT/WST-1 in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (e.g., AMBER or GROMACS) to assess conformational changes .
- Validation: Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues predicted computationally .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Answer:
- Metabolic Stability: Perform liver microsomal assays to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions affecting bioavailability .
- Formulation Adjustments: Encapsulate in liposomes or PEGylate to improve half-life (e.g., T1/2 from 2h to 8h) .
Q. How do substituent modifications on the benzyl or pyrrolidone groups affect bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs): Introduce -Cl or -F via Suzuki coupling to enhance kinase affinity (e.g., 10x lower IC50) .
- Bulkier Substituents: Replace benzyl with naphthyl to evaluate steric effects on target selectivity .
- Dose-Response Testing: Compare IC50 values of analogs in parallel assays to establish structure-activity relationships (SAR) .
Q. What methods elucidate the reaction mechanism during synthesis?
Answer:
- Kinetic Studies: Monitor reactant consumption via LC-MS at varying concentrations to determine rate laws .
- Isotopic Labeling: Use deuterated solvents (D2O) or 13C-labeled reagents to track intermediate formation .
- Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidation steps .
Q. How can purity and stability be validated under different storage conditions?
Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, with HPLC monitoring of degradation (e.g., <5% impurity) .
- Forced Degradation: Expose to UV light, acid/base, or H2O2 to identify labile functional groups (e.g., hydrolysis of the amide bond) .
- Mass Balance Analysis: Quantify total impurities (e.g., via LC-MS) to ensure compliance with ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
